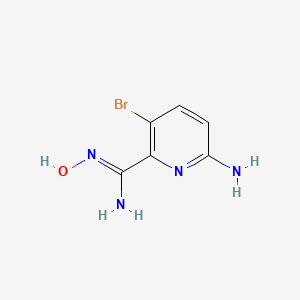
6-Amino-3-bromo-N-hydroxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-bromo-N-hydroxypicolinimidamide is a chemical compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a picolinimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-N-hydroxypicolinimidamide typically involves the bromination of picolinic acid derivatives followed by the introduction of amino and hydroxyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
After bromination, the introduction of the amino group can be achieved through nucleophilic substitution reactions using ammonia or primary amines. The hydroxyl group is then introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-N-hydroxypicolinimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for specific applications in research and industry.
Scientific Research Applications
6-Amino-3-bromo-N-hydroxypicolinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-N-hydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-bromopicolinic acid: A closely related compound with similar structural features but lacking the hydroxyl group.
3-Bromo-N-hydroxypicolinimidamide: Another related compound with a similar structure but different functional groups.
Uniqueness
6-Amino-3-bromo-N-hydroxypicolinimidamide is unique due to the combination of its amino, bromine, and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C6H7BrN4O |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-amino-3-bromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7BrN4O/c7-3-1-2-4(8)10-5(3)6(9)11-12/h1-2,12H,(H2,8,10)(H2,9,11) |
InChI Key |
NOCQMALWDSJOAU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1Br)/C(=N/O)/N)N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















